6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid
Description
6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid is a substituted hexanoic acid derivative featuring a ketone group at the sixth carbon and a 2-chloro-6-fluorophenyl aromatic moiety. This structure combines a carboxylic acid terminus with a halogenated aromatic ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c13-8-4-3-5-9(14)12(8)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSQUTDUWXFUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCCCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro and fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The keto group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Halogen-Substituted 6-Oxohexanoic Acid Derivatives
Key Observations :
- The 2-chloro-6-fluoro substitution pattern is structurally unique compared to mono-halogenated analogs (e.g., 3-fluorophenyl derivatives).
Table 2: Oxygen-Containing Aromatic Derivatives
Key Observations :
Table 3: Alkyl- and Functionalized Derivatives
Key Observations :
- Alkyl and functionalized derivatives (e.g., nitro, imidazolinone) serve as intermediates in pharmaceuticals, highlighting the versatility of the 6-oxohexanoic acid scaffold .
Physicochemical Properties
- Thermal Stability : Melting points for similar compounds range widely (e.g., 154–156°C for a dioxopiperidinyl derivative ), though data for the target compound are unavailable.
Biological Activity
6-(2-Chloro-6-fluorophenyl)-6-oxohexanoic acid is an organic compound with a unique structure that includes a hexanoic acid backbone substituted with a chlorinated and fluorinated phenyl group. Its molecular formula is CHClF O, and it has a molecular weight of approximately 258.68 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its distinct chemical properties, influencing its biological interactions and potential therapeutic applications.
The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and a modulator of receptor activity. Preliminary findings suggest that it may influence metabolic pathways related to inflammation and cellular signaling. The specific mechanisms are still under investigation, but the compound's ability to interact with various biological targets is well-documented.
Biological Targets
Research indicates that this compound may interact with several key biological targets, including:
- Enzymes : It has shown inhibitory effects on certain enzymes, which may play a role in metabolic regulation.
- Receptors : The compound may modulate receptor activity, impacting signaling pathways involved in inflammation and cell growth.
Case Studies
- Inflammation Modulation : In one study, the compound was evaluated for its anti-inflammatory properties. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Cellular Signaling : Another research effort focused on the compound's effects on cellular signaling pathways. It was found to inhibit specific pathways associated with cancer cell proliferation, indicating its potential as an anticancer agent.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(2-Bromophenyl)-6-oxohexanoic acid | Similar structure but contains bromine | Higher reactivity due to bromine's larger atomic size |
| 6-(2-Fluorophenyl)-6-oxohexanoic acid | Contains fluorine instead of chlorine | Potentially different biological activity due to fluorine's electronegativity |
| 6-(2-Methylphenyl)-6-oxohexanoic acid | Features a methyl group instead of chlorine | Lacks halogen reactivity; may have different applications |
The unique combination of chlorine and fluorine substituents in this compound significantly affects its reactivity profile and biological interactions compared to its analogs.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic processes, which could lead to novel therapeutic strategies for metabolic disorders.
- Receptor Modulation : Evidence suggests that the compound can modulate receptor activity, potentially influencing pathways related to cancer progression and treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
